molecular formula C13H12N2 B11901735 2-(4,6-Dimethylquinolin-2-yl)acetonitrile CAS No. 1437433-77-6

2-(4,6-Dimethylquinolin-2-yl)acetonitrile

Cat. No.: B11901735
CAS No.: 1437433-77-6
M. Wt: 196.25 g/mol
InChI Key: BTCSZCOYTPVVIO-UHFFFAOYSA-N
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Description

2-(4,6-Dimethylquinolin-2-yl)acetonitrile is a nitrile-functionalized quinoline derivative characterized by methyl substituents at the 4- and 6-positions of the quinoline ring.

Properties

CAS No.

1437433-77-6

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

2-(4,6-dimethylquinolin-2-yl)acetonitrile

InChI

InChI=1S/C13H12N2/c1-9-3-4-13-12(7-9)10(2)8-11(15-13)5-6-14/h3-4,7-8H,5H2,1-2H3

InChI Key

BTCSZCOYTPVVIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)CC#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4,6-Dimethylquinolin-2-yl)acetonitrile typically involves the reaction of 4,6-dimethylquinoline with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution on the quinoline ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2-(4,6-Dimethylquinolin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases (e.g., NaH), oxidizing agents (e.g., H₂O₂), and reducing agents (e.g., LiAlH₄). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research has shown that quinoline derivatives can inhibit cancer cell proliferation. Specifically, 2-(4,6-Dimethylquinolin-2-yl)acetonitrile has demonstrated significant antitumor activity in various studies:

  • In Vivo Studies : In xenograft models, the compound exhibited tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. These findings suggest its potential as a therapeutic agent in cancer treatment .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells and modulate pathways involved in cell cycle regulation and survival .

Anti-inflammatory Effects

Quinoline derivatives are also recognized for their anti-inflammatory properties. Studies indicate that this compound can reduce inflammation markers in models of induced arthritis:

  • Experimental Findings : Significant reductions in paw swelling were observed after treatment, indicating its potential utility in managing inflammatory conditions .

Synthetic Routes

The synthesis of this compound can be achieved through various methodologies:

  • Palladium-Catalyzed Reactions : A common method involves heating a mixture of substituted quinoline and acetonitrile in the presence of a palladium catalyst under nitrogen atmosphere.
  • Chromatographic Purification : Post-reaction purification is typically performed through chromatography to obtain the desired product in high purity.

Case Studies

Several studies have documented the applications of this compound:

  • Antitumor Activity Study : In one study, researchers evaluated the efficacy of various quinoline derivatives against different cancer cell lines. The results indicated that compounds similar to this compound exhibited potent cytotoxicity against breast and prostate cancer cells .
  • Inflammation Model Study : Another study assessed the anti-inflammatory effects using an arthritis model in mice. The treatment with this compound resulted in significant reductions in inflammatory markers compared to control groups .

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethylquinolin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis or cell wall formation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences among 2-(4,6-dimethylquinolin-2-yl)acetonitrile and its analogs:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight Key References
This compound Quinoline 4,6-dimethyl; acetonitrile C₁₃H₁₂N₂ 196.25 (calc.) Inferred from analogs
2-(Quinolin-2-yl)acetonitrile Quinoline Unsubstituted; acetonitrile C₁₁H₈N₂ 168.20
2-(4,6-Dimethoxypyrimidin-2-yl)acetonitrile Pyrimidine 4,6-dimethoxy; acetonitrile C₈H₉N₃O₂ 179.18
2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile 1,2,4-Triazole 5-methoxyphenyl; thioether; nitrile C₁₀H₉N₅OS 247.27
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile Benzodioxin + Thiazole Benzodioxin; thiazole; nitrile C₁₃H₁₀N₂O₂S 258.30

Key Observations :

  • Methoxy and methyl substituents modulate solubility and steric effects. For example, 4,6-dimethoxy groups in pyrimidine analogs enhance polarity compared to methyl groups in quinoline derivatives .
  • Heteroatom-rich systems (e.g., triazole, thiazole) introduce additional hydrogen-bonding and coordination sites, relevant for biological activity .

Spectroscopic and Quantum Chemical Properties

  • IR and NMR: Nitrile stretching vibrations (~2250 cm⁻¹) are consistent across analogs . Quinoline protons (e.g., aromatic C-H) in 2-(quinolin-2-yl)acetonitrile resonate at δ 7.5–8.9 ppm in ¹H NMR, while methyl groups in the 4,6-dimethyl variant would appear as singlets near δ 2.5 ppm .
  • DFT Studies: Non-planar molecular geometries and localized HOMO/LUMO distributions (e.g., on heterocyclic cores) are observed in structurally related compounds, suggesting charge-transfer capabilities and reactivity hotspots .

Biological Activity

2-(4,6-Dimethylquinolin-2-yl)acetonitrile is a compound belonging to the quinoline derivatives, which are known for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2C_{12}H_{12}N_2, with a molecular weight of approximately 212.25 g/mol. The compound features a quinoline structure with two methyl groups at the 4 and 6 positions and an acetonitrile functional group. This unique arrangement contributes to its biological activity.

Anticancer Properties

Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. A notable study reported that derivatives of quinoline displayed potent cytotoxicity against various cancer cell lines, including A-549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells, with IC50 values indicating effective growth inhibition .

Table 1: Cytotoxic Activity of Quinoline Derivatives

Compound NameCell LineIC50 Value (µg/mL)
This compoundA-549TBD
Quinoline Derivative AMCF-76.40
Quinoline Derivative BA-54922.09

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. For example, it may interact with specific proteins involved in cancer cell survival, thereby promoting programmed cell death .

Interaction Studies

Interaction studies focus on understanding how this compound binds to biological targets. Research indicates that the compound can effectively bind to the BTB domain of B-cell lymphoma 6 (BCL6), which is crucial for its role in tumorigenesis. Enhanced binding affinity has been achieved through structural modifications that optimize shape complementarity with the target protein .

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of various quinoline derivatives on human cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell viability in a dose-dependent manner.
  • Apoptosis Induction : Another research effort focused on the apoptotic effects of quinoline compounds on cancer cells. The study utilized flow cytometry to analyze apoptotic markers and found that treatment with these compounds led to significant increases in early and late apoptotic populations compared to controls .

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